molecular formula C12H10O3 B184334 5-Methoxy-2-methylnaphthalene-1,4-dione CAS No. 22266-99-5

5-Methoxy-2-methylnaphthalene-1,4-dione

Cat. No.: B184334
CAS No.: 22266-99-5
M. Wt: 202.21 g/mol
InChI Key: ITNOIFSYUBMQKB-UHFFFAOYSA-N
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Description

It is synthesized via a Diels-Alder reaction between ((3-methylfuran-2,5-diyl)bis(oxy))bis(tert-butyl)dimethylsilane) and 2-iodo-3-methoxyphenyl trifluoromethanesulfonate, yielding a mixture of isomers (35-5-OMe and 35-8-OMe) in a 1.7:1 ratio with a high yield of 92% . The compound’s structure combines electron-donating substituents (methoxy) and steric bulk (methyl), influencing its electronic properties and reactivity. Naphthoquinones are known for their redox activity and applications in organic synthesis, making this compound a subject of interest in structural and functional studies.

Properties

IUPAC Name

5-methoxy-2-methylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-7-6-9(13)11-8(12(7)14)4-3-5-10(11)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNOIFSYUBMQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176812
Record name Naphthalene-1,4-dione, 5-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22266-99-5
Record name Naphthalene-1,4-dione, 5-methoxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022266995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene-1,4-dione, 5-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Naphthoquinone Derivatives

Structural and Substituent Analysis

The table below compares 5-Methoxy-2-methylnaphthalene-1,4-dione with structurally related naphthoquinones, highlighting substituent positions, synthesis methods, and key properties:

Compound Name Substituents (Position) Synthesis Method Yield (%) Key Properties/Findings
This compound Methoxy (C5), Methyl (C2) Diels-Alder reaction 92 Isomer ratio 1.7:1
2-Methoxynaphthalene-1,4-dione Methoxy (C2) Literature method (CSD ref.) N/A Planar ring system; C–H⋯O interactions
2-Heptyl-5-hydroxynaphthalene-1,4-dione Heptyl (C2), Hydroxyl (C5) Radical alkylation with persulfate N/A Enhanced lipophilicity
2-Methoxystypandrone Methoxy (C2), Acetyl (C6), Methyl (C7) Multi-step functionalization N/A Juglone derivative; antifungal activity
2-[(5-Chloro-2-hydroxyphenyl)hydroxymethyl]-1,4-naphthoquinone Chlorophenyl-hydroxymethyl (C2) Condensation/oxidation N/A Polar interactions; CAS 6629-24-9

Key Observations :

Substituent Position Effects: Methoxy at C5 (target compound) vs. C2 (2-Methoxynaphthalene-1,4-dione) alters electron density distribution. The C5-methoxy group may reduce quinone electrophilicity compared to C2-methoxy derivatives .

Bulky substituents (e.g., chlorophenyl-hydroxymethyl in CAS 6629-24-9) enhance molecular polarity and intermolecular interactions .

Physicochemical and Crystallographic Properties
  • Planarity and Intermolecular Interactions: The naphthoquinone core remains planar across derivatives, but substituents dictate packing modes. For example, 2-methoxy derivatives exhibit C–H⋯O interactions, while hydroxylated analogs form stronger hydrogen bonds . The target compound’s isomerism (35-5-OMe vs.
  • Lipophilicity :

    • Methyl and methoxy groups in the target compound confer moderate lipophilicity, whereas heptyl- or chlorophenyl-substituted derivatives exhibit higher logP values .

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